molecular formula C8H5F3O3 B1631108 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde CAS No. 53104-95-3

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B1631108
CAS No.: 53104-95-3
M. Wt: 206.12 g/mol
InChI Key: GPJSLRQIOKFRFL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde. It is characterized by the presence of a hydroxyl group at the fourth position and a trifluoromethoxy group at the third position on the benzene ring. This compound is primarily used in biochemical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions .

Industrial Production Methods

Industrial production of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde may involve large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and trifluoromethoxy groups contribute to its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJSLRQIOKFRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426949
Record name 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53104-95-3
Record name 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53104-95-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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